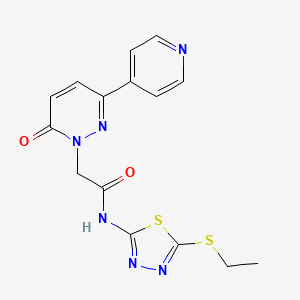![molecular formula C20H28N4O5S B2470768 N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1286726-14-4](/img/structure/B2470768.png)
N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and a methanesulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the coupling of the pyrrolidinone moiety. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- **N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide shares structural similarities with other compounds containing piperidine and pyrrolidinone moieties.
Other similar compounds: N-methylpiperidine, pyrrolidinone derivatives, and methanesulfonyl-substituted compounds.
Uniqueness
The uniqueness of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.
特性
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-14-5-6-16(12-17(14)24-9-3-4-18(24)25)22-20(27)19(26)21-13-15-7-10-23(11-8-15)30(2,28)29/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQKUTANCVFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(ethanesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470686.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)
![2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole](/img/structure/B2470690.png)



![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2470698.png)
![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)
![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)

![Tert-butyl N-[[1-[2-[cyano(ethyl)amino]ethyl]pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2470707.png)

